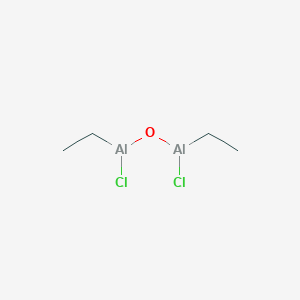

1,3-Dichloro-1,3-diethyldialuminoxane

Description

Dichlorodisiloxanes are a class of organosilicon compounds characterized by a disiloxane backbone (Si–O–Si) with chlorine substituents. These compounds are widely used in organic synthesis, polymer chemistry, and materials science due to their reactivity, thermal stability, and versatility as intermediates. Key examples from the evidence include:

- 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane (CAS 2401-73-2): A symmetrical compound with methyl groups and chlorine atoms at the 1,3-positions .

- 1,3-Dichloro-1,3-diphenyl-1,3-dimethyldisiloxane (CAS 3582-72-7): Features mixed phenyl and methyl substituents .

- 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (CAS 69304-37-6): Bulky isopropyl groups enhance steric hindrance .

These compounds are synthesized via hydrolysis of chlorosilanes or condensation reactions, often requiring catalysts like triethylamine .

Properties

CAS No. |

10301-15-2 |

|---|---|

Molecular Formula |

C4H10Al2Cl2O |

Molecular Weight |

198.99 g/mol |

IUPAC Name |

chloro-[chloro(ethyl)alumanyl]oxy-ethylalumane |

InChI |

InChI=1S/2C2H5.2Al.2ClH.O/c2*1-2;;;;;/h2*1H2,2H3;;;2*1H;/q;;2*+1;;;/p-2 |

InChI Key |

ZSUGELSZNYCYFC-UHFFFAOYSA-L |

SMILES |

CC[Al](O[Al](CC)Cl)Cl |

Canonical SMILES |

CC[Al](O[Al](CC)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Steric Effects : Bulky substituents (e.g., isopropyl in CAS 69304-37-6) reduce reactivity but enhance thermal stability .

- Electronic Effects : Phenyl groups (CAS 3582-72-7) increase rigidity and influence NMR chemical shifts .

- Fluorinated Derivatives (CAS 94237-17-9): Exhibit unique hydrophobicity and resistance to degradation .

Reactivity and Functionalization

Dichlorodisiloxanes undergo hydrolysis, condensation, and heterofunctional reactions:

- Hydrolysis : Produces dihydroxy intermediates, which can form cyclotrisiloxanes (e.g., polymerization degree m = 6–9 in CAS 3582-72-7 derivatives) .

- Condensation : Reactions with dichlorosilanes yield cyclotrisiloxanes or tetrasiloxanes. For example, 1,3-dichlorotetramethyldisiloxane reacts with methylphenyldichlorosilane to form hybrid cyclic structures .

- Catalytic Influence : Triethylamine accelerates condensation by absorbing HCl, improving yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.